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Introduction

4-(3-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative possessing both a carboxylic
acid and a phenolic hydroxyl group. This bifunctional chemical architecture makes it a molecule
of significant interest in several scientific domains, particularly in medicinal chemistry and
materials science. As a structural motif, the diaryl ether linkage is prevalent in numerous
biologically active natural products and synthetic compounds. The presence of reactive handles
—the carboxyl and hydroxyl groups—allows for a wide range of chemical modifications,
positioning it as a versatile building block for the synthesis of more complex molecules,
including polymers and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the core physicochemical properties of 4-(3-
Hydroxyphenoxy)benzoic acid. It is intended for researchers, chemists, and drug
development professionals who require a detailed understanding of this compound for its
application in synthesis, characterization, and formulation. We will delve into its chemical
identity, physical and spectroscopic properties, reactivity, and established protocols for its
analysis, providing a foundation for its effective use in a laboratory setting.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1581726?utm_src=pdf-interest
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-24-Synthesis-of-new-diaryl-ether-phenolic-compounds_fig2_369290105
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its
application in research and development. These properties dictate the conditions required for
storage, handling, and reaction design.

Chemical Identity
e IUPAC Name: 4-(3-hydroxyphenoxy)benzoic acid[2]

e CAS Number: 56183-35-8[2]

e Molecular Formula: C13H1004[2]

e Synonyms: p-(m-Hydroxyphenoxy)benzoic acid[2]
Chemical Structure:

Caption: 2D structure of 4-(3-Hydroxyphenoxy)benzoic acid.

Physicochemical Data Summary

The properties of 4-(3-Hydroxyphenoxy)benzoic acid are summarized in the table below.
These values are critical for predicting its behavior in various solvent systems and its potential
for intermolecular interactions.
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Property Value Source(s)
Molecular Weight 230.22 g/mol [2]
Appearance White to orange to green 3]
powder/crystal

Melting Point 169.0t0 172.0 °C [3]
Topological Polar Surface Area  66.8 A2 [2][4]
XLogP3 3.6 [2][4]
Hydrogen Bond Donors 2 [4]
Hydrogen Bond Acceptors 4 [4]

Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating
moderate lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural
confirmation of a chemical compound. Below is a summary of the key spectroscopic data for 4-
(3-Hydroxyphenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information on the chemical environment of hydrogen atoms in
the molecule. The data presented here was recorded on a 400 MHz instrument using DMSO-ds
as the solvent.[5]
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Assignment Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) ~13.0 Broad Singlet
Phenolic (-OH) ~9.9 Singlet

Aromatic Proton 7.975 Doublet

Aromatic Proton 7.236 Triplet

Aromatic Proton 7.058 Doublet

Aromatic Proton 6.663 Doublet of Doublets
Aromatic Proton 6.539 Doublet of Doublets
Aromatic Proton 6.499 Triplet

Note: The integration of the aromatic protons corresponds to the expected number of
hydrogens on the two phenyl rings. The broadness of the -COOH peak is typical due to
hydrogen bonding and chemical exchange.

13C NMR data is also available for this compound, providing further structural confirmation by
identifying the carbon skeleton.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. For 4-(3-Hydroxyphenoxy)benzoic acid, the mass spectrum shows a prominent
molecular ion peak.[5]

e Molecular lon (M*): m/z = 230.0[5]
e M+1 Peak: m/z = 231.0[5]

The presence of the M+1 peak is consistent with the natural abundance of the 3C isotope in a
molecule containing 13 carbon atoms.[5]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Hydroxyphenoxy_benzoic-acid
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_56183-35-8_MS.htm
https://m.chemicalbook.com/SpectrumEN_56183-35-8_MS.htm
https://m.chemicalbook.com/SpectrumEN_56183-35-8_MS.htm
https://m.chemicalbook.com/SpectrumEN_56183-35-8_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 4-(3-Hydroxyphenoxy)benzoic acid, typically acquired using a KBr wafer

technique, would exhibit characteristic absorption bands.[2]

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm~1.
O-H Stretch (Phenol): A broad band around 3200-3600 cm~1.

C-H Stretch (Aromatic): Peaks typically found just above 3000 cm—1.

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm~1.
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm~1 region.

C-O Stretch (Ether and Acid): Strong absorptions in the 1210-1320 cm~? region.

Chemical Reactivity and Synthesis

The reactivity of 4-(3-Hydroxyphenoxy)benzoic acid is dominated by its carboxylic acid and

phenolic hydroxyl functional groups.

Acidity: Both the carboxylic acid and the phenol are acidic protons. The carboxylic acid is
significantly more acidic (pKa ~4-5) than the phenol (pKa ~10), meaning it will be readily
deprotonated by mild bases.

Esterification: The carboxylic acid can be converted to an ester through reaction with an
alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride
followed by reaction with an alcohol.

Amide Formation: The carboxylic acid can be coupled with amines to form amides using
standard peptide coupling reagents.

Phenolic Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form
esters.

Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic
substitution. The positions of substitution will be directed by the existing activating (hydroxyl)
and deactivating (carboxyl and ether) groups.
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A plausible synthetic route involves the coupling of a protected hydroxy-iodobenzene with a
hydroxy-benzoic acid derivative, or through a nucleophilic aromatic substitution reaction. A
common method for forming diaryl ethers is the Ullmann condensation. Another approach
involves the demethylation of a methoxy precursor, such as 4-(3-methoxyphenoxy)benzoic
acid, using a strong acid like hydrobromic acid.[6]

Safety and Handling

4-(3-Hydroxyphenoxy)benzoic acid requires careful handling in a laboratory setting. It is
classified with the following GHS hazard statements:[2]

e H302: Harmful if swallowed.
e H319: Causes serious eye irritation.

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following protocols provide standardized procedures for the characterization of 4-(3-
Hydroxyphenoxy)benzoic acid.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a
newly synthesized or procured batch of 4-(3-Hydroxyphenoxy)benzoic acid.
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Workflow for Physicochemical Characterization
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Caption: A logical workflow for the analysis of 4-(3-Hydroxyphenoxy)benzoic acid.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1581726?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Protocol: Structural Characterization by *H NMR
Spectroscopy

Objective: To confirm the chemical structure of 4-(3-Hydroxyphenoxy)benzoic acid by H
Nuclear Magnetic Resonance.

Materials:

4-(3-Hydroxyphenoxy)benzoic acid sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-ds), NMR grade

NMR tube (5 mm)

Pipettes and vials
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-(3-
Hydroxyphenoxy)benzoic acid sample into a clean, dry vial.

 Dissolution: Add approximately 0.7 mL of DMSO-ds to the vial. Cap the vial and gently vortex
or sonicate until the sample is fully dissolved.

» Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the
liquid height is sufficient for the NMR spectrometer (typically ~4-5 cm).

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock onto the deuterium signal from the DMSO-de solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune the probe for the *H frequency.

e Acquisition:
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o Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument
would be:

Pulse angle: 30-45 degrees

Acquisition time: ~2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

o

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

[¢]

Integrate all peaks to determine the relative ratios of the protons.

o Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.),
and integrations to the expected values for the proposed structure of 4-(3-
Hydroxyphenoxy)benzoic acid.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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